1-Tert-butoxycarbonyl-2-[4-(2-methylphenyl)piperazin-1-yl]-2-oxoethylamine
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Overview
Description
1-Tert-butoxycarbonyl-2-[4-(2-methylphenyl)piperazin-1-yl]-2-oxoethylamine is a complex organic compound with the molecular formula C18H27N3O3. This compound is characterized by the presence of a piperazine ring substituted with a 2-methylphenyl group and a tert-butoxycarbonyl (Boc) protecting group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butoxycarbonyl-2-[4-(2-methylphenyl)piperazin-1-yl]-2-oxoethylamine typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-methylphenyl chloride under basic conditions to form 4-(2-methylphenyl)piperazine.
Introduction of the Boc Protecting Group: The piperazine derivative is then reacted with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine to introduce the Boc protecting group.
Formation of the Final Compound: The Boc-protected piperazine derivative is then reacted with an appropriate acylating agent to introduce the oxoethylamine moiety, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-Tert-butoxycarbonyl-2-[4-(2-methylphenyl)piperazin-1-yl]-2-oxoethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Tert-butoxycarbonyl-2-[4-(2-methylphenyl)piperazin-1-yl]-2-oxoethylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of 1-tert-butoxycarbonyl-2-[4-(2-methylphenyl)piperazin-1-yl]-2-oxoethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-tert-Butoxycarbonyl-4-(2-formylphenyl)piperazine: Similar structure but with a formyl group instead of the oxoethylamine moiety.
1-tert-Butoxycarbonyl-4-(2-methylphenyl)piperazine: Lacks the oxoethylamine group, making it less reactive in certain synthetic applications.
Uniqueness
1-Tert-butoxycarbonyl-2-[4-(2-methylphenyl)piperazin-1-yl]-2-oxoethylamine is unique due to its combination of a Boc-protected piperazine ring and an oxoethylamine group, which provides distinct reactivity and versatility in synthetic and research applications .
Properties
IUPAC Name |
tert-butyl N-[2-[4-(2-methylphenyl)piperazin-1-yl]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-14-7-5-6-8-15(14)20-9-11-21(12-10-20)16(22)13-19-17(23)24-18(2,3)4/h5-8H,9-13H2,1-4H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKUCJCJIHPOPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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